molecular formula C13H16N4O2S B2642904 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034546-87-5

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2642904
CAS RN: 2034546-87-5
M. Wt: 292.36
InChI Key: AECZGSRTHMZRCA-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as DTPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTPA is a chelating agent that can bind to metal ions, and it has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

1. Chemical Reactions and Mechanisms

The compound's involvement in chemical reactions has been a topic of study. For example, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which is related to the structural components of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide. Their study highlighted an ANRORC rearrangement mechanism in these reactions, providing valuable insight into the complex chemical behaviors of related compounds (Ledenyova et al., 2018).

2. Anticancer Properties

Research has been conducted on derivatives of similar compounds for potential anticancer applications. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). This suggests the potential of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide and its derivatives in cancer research.

properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8-5-9(2)17(16-8)11(10-3-4-20-7-10)6-15-13(19)12(14)18/h3-5,7,11H,6H2,1-2H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZGSRTHMZRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)N)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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